3-(Methylthio)hexanal

Description

General Context and Significance in Chemical and Biological Systems

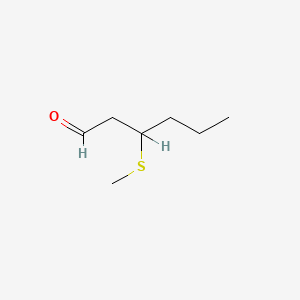

3-(Methylthio)hexanal is an organosulfur compound belonging to the class of alpha-hydrogen aldehydes. ontosight.aifoodb.cahmdb.ca Its molecular structure consists of a six-carbon aldehyde chain (hexanal) with a methylthio group (-SCH3) attached to the third carbon atom. ontosight.ai As a volatile organic compound (VOC), it plays a significant role in both chemical and biological contexts, primarily recognized for its contribution to aroma and flavor. ontosight.ai

The compound has been identified as a naturally occurring volatile component in a variety of foods, including tomato paste, chicken, and yellow passion fruit. thegoodscentscompany.comfragranceu.com Its presence in these items is a key contributor to their characteristic sensory profiles. In the field of flavor and fragrance chemistry, this compound is valued for its distinct and complex odor, which is described as buttery, green, grassy, and fatty with privet-like nuances. thegoodscentscompany.comfragranceu.com This has led to its use as a flavoring agent in a range of products, such as tropical fruit, vegetable, savory, coffee, and meat-flavored formulations. thegoodscentscompany.comfragranceu.com

In biological systems, this compound is understood to participate in olfactory signaling, influencing the perception of odors. ontosight.ai It is also considered a metabolite in certain biochemical pathways. ontosight.ai While the direct biosynthetic pathways for this compound are not extensively detailed in current literature, related sulfur-containing aldehydes, such as 3-(methylthio)propanal, are known to be formed from the degradation of amino acids. google.comnih.gov The chemical reactivity of this compound is typical of aldehydes, which includes susceptibility to oxidation and reactions with amino groups. ontosight.ai The sulfur-containing moiety imparts unique properties that are a subject of ongoing scientific interest. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(Methylsulfanyl)hexanal | foodb.ca |

| Synonyms | 3-Methylthiohexaldehyde | fao.org |

| CAS Number | 38433-74-8 | chemeo.comrobinsonbrothers.uk |

| Chemical Formula | C7H14OS | ontosight.aichembk.com |

| Molecular Weight | 146.25 g/mol | foodb.cachemeo.com |

| Physical Form | Clear colourless liquid | fao.orgechemi.com |

| Boiling Point | 206.0 to 207.0 °C at 760 mmHg | hmdb.cathegoodscentscompany.com |

| Specific Gravity | 0.967 to 0.968 @ 25 °C | thegoodscentscompany.comfao.org |

| Refractive Index | 1.475 to 1.485 @ 20 °C | thegoodscentscompany.comfao.org |

| Solubility | Insoluble in water; soluble in ethanol, triacetin, and heptane | thegoodscentscompany.comfao.org |

| logP (o/w) | 2.117 (estimated) | thegoodscentscompany.com |

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current academic research landscape for this compound is focused on its synthesis, analysis in complex matrices, and its role as an aroma compound. Synthetic routes have been developed to produce the compound for industrial and research purposes. One documented method involves the reaction of gaseous methanethiol (B179389) with trans-2-hexenal (B146799) in the presence of a triethylamine (B128534) catalyst. google.com Such research aims to provide higher yields and improved purity of the final product. google.com

Despite its recognized importance in the flavor industry, several sources explicitly state that, based on literature reviews, very few articles have been published specifically on this compound. foodb.cahmdb.ca This indicates a significant knowledge gap in the broader scientific understanding of the compound. While its sensory properties are well-documented by flavor and fragrance suppliers, there is a lack of comprehensive academic research into its detailed metabolic fate, potential biological activities, and its precise interactions with olfactory and taste receptors. ontosight.ai Investigations into its metabolism by enzymes like aldehyde dehydrogenases and its subsequent impact on cellular processes are still considered an emerging area of research. ontosight.ai Further studies are required to fully elucidate its biosynthetic pathways in different natural sources and to explore any potential physiological roles beyond its function as a flavor component.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c1-3-4-7(9-2)5-6-8/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVJHDGDCOQORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865912 | |

| Record name | 3-(Methylthio)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear colourless liquid | |

| Record name | 3-Methylthiohexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/528/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

206.00 to 207.00 °C. @ 760.00 mm Hg | |

| Record name | 3-(Methylthio)hexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in ethanol, triacetin and heptane, 1 ml in 2 ml 70% alcohol (in ethanol) | |

| Record name | 3-Methylthiohexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/528/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.968 | |

| Record name | 3-Methylthiohexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/528/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

38433-74-8 | |

| Record name | 3-(Methylthio)hexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38433-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylthiohexanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038433748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylthio)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)hexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLTHIOHEXANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U9V3213BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Methylthio)hexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Elucidation of Formation Mechanisms for 3 Methylthio Hexanal and Analogs

Maillard Reaction Pathways in the Formation of Thioaldehydes

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of flavor development in thermally processed foods. wikipedia.orgiitk.ac.in It is a complex network of reactions that, while not directly producing 3-(methylthio)hexanal, generates essential precursors for its subsequent formation. jst.go.jpmdpi.com

Role of Reducing Sugars and Amino Acid Precursors

The initiation of the Maillard reaction hinges on the condensation of a carbonyl group from a reducing sugar with a nucleophilic amino group from an amino acid, peptide, or protein. mdpi.comwikipedia.org Reducing sugars are carbohydrates that possess a free aldehyde or ketone group, allowing them to act as reducing agents. wikipedia.org The reactivity of these sugars varies, with pentoses like ribose being more reactive than hexoses such as glucose and fructose. mdpi.comnih.gov

Amino acids provide the essential amino group and are the primary source of nitrogen and, crucially for thioaldehydes, sulfur. mdpi.comoup.com The type of amino acid involved significantly influences the resulting flavor profile. oup.comcoffeefanatics.jp For the formation of sulfur-containing flavor compounds, sulfur-bearing amino acids like cysteine and methionine are indispensable precursors. mdpi.comoup.com

Table 1: Key Precursors in Maillard and Strecker Reactions

| Precursor Type | Examples | Role in Reaction |

| Reducing Sugars | Glucose, Fructose, Ribose, Lactose, Maltose | Provide the initial carbonyl group for condensation with amino acids; form dicarbonyl intermediates. mdpi.comwikipedia.orgnih.gov |

| Amino Acids | Methionine, Cysteine | Act as the amino group donor; source of sulfur for thioaldehydes and other sulfurous aroma compounds. mdpi.comoup.com |

| Amino Acids | Leucine (B10760876), Isoleucine, Valine, Phenylalanine | Precursors to various Strecker aldehydes that contribute to the overall aroma profile. mdpi.comnih.gov |

Intermediate Compounds and Reaction Kinetics

The Maillard reaction proceeds through several stages. The initial step forms an unstable glycosylamine, which subsequently undergoes an Amadori rearrangement to form a more stable ketosamine compound. wikipedia.orgundip.ac.idscispace.com These Amadori products are key intermediates that can then follow multiple degradation routes. jst.go.jp

Under acidic conditions (pH < 7), Amadori products tend to undergo 1,2-enolization, leading to the formation of furfural (B47365) and related compounds. In neutral or alkaline conditions (pH > 7), 2,3-enolization is favored, producing reductones and highly reactive α-dicarbonyl compounds like diacetyl and pyruvaldehyde. frontiersin.org These α-dicarbonyls are critical intermediates, as they are the primary oxidizing agents required for the Strecker degradation of other amino acids. wikipedia.orgmdpi.com The kinetics of the Maillard reaction are influenced by factors such as temperature, pH, water activity, and the specific reactants involved. iitk.ac.inmdpi.com Higher temperatures generally accelerate the reaction, leading to a more rapid formation of both flavor compounds and brown pigments called melanoidins. wikipedia.orgfrontiersin.org

Strecker Degradation of Sulfur-Containing Amino Acids (e.g., Methionine)

The Strecker degradation is a pivotal reaction in food aroma generation, responsible for converting amino acids into volatile aldehydes with one fewer carbon atom. jst.go.jpnih.gov This process is a major source of many potent aroma compounds found in cooked foods like meat, coffee, and bread. mdpi.combaristahustle.com

Mechanism of Aldehyde Formation

The core of the Strecker degradation is a reaction between an α-amino acid and an α-dicarbonyl compound (often generated via the Maillard reaction). nih.govscispace.com The process involves the oxidative deamination and decarboxylation of the amino acid. tripod.com For a sulfur-containing amino acid like methionine, this reaction yields methional (3-(methylthio)propanal), a potent potato- and broth-like aroma compound, along with ammonia (B1221849) and carbon dioxide. mdpi.comnih.gov

The general mechanism proceeds as follows:

The amino acid reacts with a dicarbonyl compound to form a Schiff base.

This intermediate undergoes decarboxylation (loss of CO2).

Hydrolysis of the subsequent imine yields the final Strecker aldehyde, which has one less carbon than the parent amino acid. researchgate.net

While the direct Strecker degradation of an amino acid produces an aldehyde with one fewer carbon, the formation of this compound is more complex. It is not formed directly from a common amino acid but is believed to arise from the interaction of lipid degradation products with sulfur compounds derived from amino acids.

Enzymatic and Non-Enzymatic Contributions

Strecker degradation is most famously a non-enzymatic reaction driven by the heat of cooking. wordpress.commdpi.com However, the formation of Strecker-like aldehydes can also be facilitated by biological systems.

Non-Enzymatic: This is the classic pathway observed during food processing at elevated temperatures (e.g., roasting, frying, baking), where Maillard-derived dicarbonyls react with free amino acids. baristahustle.comnih.gov Polyphenol-derived quinones, formed during the oxidation of fruits and vegetables, can also trigger non-enzymatic Strecker degradation under mild conditions. acs.org

Enzymatic: In certain microorganisms and plants, enzymes such as aminotransferases and decarboxylases can catalyze the conversion of amino acids into their corresponding Strecker aldehydes. oecd.org For instance, baker's yeast (Saccharomyces cerevisiae) can transform methionine into methional. oecd.org This enzymatic pathway is significant for flavor development in fermented foods and unheated plant materials.

Lipid Oxidation and Degradation Processes

The oxidation of lipids (fats and oils) is a third critical pathway that interacts with Maillard and Strecker reactions to produce a diverse array of flavor compounds, including the C6 backbone of this compound. mdpi.comnih.gov During heating, unsaturated fatty acids are particularly susceptible to oxidation, breaking down into a variety of volatile compounds. researchgate.net

This process generates hydroperoxides as initial products, which are unstable and quickly decompose into smaller, volatile molecules, most notably aldehydes. researchgate.netnih.gov For example, the oxidation of ω-6 fatty acids like linoleic acid is a primary source of hexanal (B45976), a six-carbon aldehyde. mdpi.comnih.gov

The formation of this compound is thought to occur via the reaction of a lipid-derived aldehyde with a sulfur donor. A plausible mechanism involves the Michael addition of methanethiol (B179389) (a degradation product of methionine) to an α,β-unsaturated C6 aldehyde like (E)-2-hexenal, which is also a common product of lipid oxidation. This reaction would form the saturated this compound. Therefore, its formation represents a crucial intersection of pathways: methionine degradation (providing the methylthio group) and lipid oxidation (providing the six-carbon aldehyde structure). nih.govwiley.com

Role of Unsaturated Fatty Acids (e.g., Linoleic Acid)

Unsaturated fatty acids, particularly polyunsaturated fatty acids like linoleic acid, are significant precursors to the formation of aldehydes, which can subsequently react to form sulfur-containing compounds. frontiersin.orgacs.orgnih.gov The oxidation of linoleic acid leads to the formation of hydroperoxides, which are unstable and break down into a variety of volatile compounds, including hexanal. acs.orgnih.govidosi.org While linoleic acid degradation is a major source of C6 aldehydes like hexanal, its direct role in forming the "this compound" structure involves subsequent reactions where a methylthio group is added. idosi.orgnih.gov

In model systems, heating linoleic acid in the presence of the sulfur-containing amino acid methionine has been shown to produce a range of volatile compounds. acs.orgnih.gov The degradation products of linoleic acid, such as aldehydes, can react with sulfur compounds derived from methionine to form various sulfur-containing flavor molecules. idosi.org For example, studies have shown that 3-(methylthio)propanal (methional) is detected when methionine is heated with other precursors, including linoleic acid. acs.orgnih.gov This suggests that the hexanal derived from linoleic acid could potentially react with a methylthio donor to form this compound.

Enzymatic and Non-Enzymatic Lipid Peroxidation

Both enzymatic and non-enzymatic lipid peroxidation are crucial in generating the aldehyde precursors necessary for the formation of this compound.

Non-Enzymatic Peroxidation: This process, often referred to as autoxidation, involves the reaction of unsaturated fatty acids with molecular oxygen via a free-radical chain mechanism. This leads to the formation of hydroperoxides, which then decompose into a complex mixture of secondary products, including aldehydes like hexanal. researchgate.net This autoxidation is a key factor in the development of certain flavors and off-flavors during food storage. researchgate.net The interaction of these lipid oxidation products with sulfur-containing amino acids or their degradation products can lead to the formation of sulfurous volatiles. semanticscholar.orgencyclopedia.pub

Enzymatic Peroxidation: In biological systems, enzymes like lipoxygenases (LOXs) catalyze the peroxidation of unsaturated fatty acids. frontiersin.orgresearchgate.net LOX enzymes specifically introduce an oxygen molecule into polyunsaturated fatty acids like linoleic and linolenic acids, creating hydroperoxides. frontiersin.orgnih.gov These hydroperoxides are then cleaved by another enzyme, hydroperoxide lyase (HPL), to produce short-chain aldehydes, such as C6 and C9 aldehydes. researchgate.netuliege.be Hexanal is a well-known product of the LOX pathway acting on linoleic acid. nih.govuliege.be These enzymatically generated aldehydes can then participate in further reactions, such as the Maillard reaction or Strecker degradation, to form more complex flavor compounds, including sulfur-containing aldehydes. semanticscholar.orgencyclopedia.pub

Enzymatic Biosynthesis Pathways

Specific enzymatic pathways in both microbial and plant systems are instrumental in the biosynthesis of sulfur-containing flavor compounds and their aldehyde precursors.

Ehrlich Pathway in Microbial Systems

The Ehrlich pathway is a significant catabolic route for amino acids in microorganisms, particularly yeasts like Saccharomyces cerevisiae. nih.govmdpi.com This pathway converts amino acids into corresponding fusel alcohols, acids, and aldehydes. nih.govcabidigitallibrary.org For the sulfur-containing amino acid methionine, the Ehrlich pathway involves its conversion to methional [3-(methylthio)propanal]. nih.govasm.org

The process consists of three main steps:

Transamination: The amino group of methionine is transferred to an α-keto acid, forming α-keto-γ-(methylthio)butyrate (α-KMBA). nih.gov

Decarboxylation: The resulting α-KMBA is decarboxylated to produce methional. nih.gov

Reduction/Oxidation: Methional can then be reduced to its corresponding alcohol (methionol) or oxidized to its acid. nih.gov

This pathway is a well-established source of methional in fermented foods and beverages. cabidigitallibrary.orgoup.com The presence of methional and other sulfur volatiles like dimethyl sulfide (B99878) in various truffle species is also attributed to the catabolism of methionine via the Ehrlich pathway by the truffle's microbiome. asm.org

Lipoxygenase (LOX) Pathways in Plant Systems

In plants, the lipoxygenase (LOX) pathway is a primary mechanism for the generation of a class of volatile compounds known as green leaf volatiles (GLVs), which include C6 and C9 aldehydes and alcohols. researchgate.netuliege.be This pathway is typically activated in response to tissue disruption. uliege.bemdpi.com

The key steps are:

Release of Fatty Acids: Acyl hydrolases release polyunsaturated fatty acids, such as linoleic and linolenic acid, from cell membranes. frontiersin.org

Oxygenation by LOX: Lipoxygenase enzymes catalyze the addition of oxygen to these fatty acids, forming 9- or 13-hydroperoxides. frontiersin.orgmdpi.com

Cleavage by HPL: Hydroperoxide lyase (HPL) then cleaves these hydroperoxides into short-chain aldehydes and oxo-acids. frontiersin.orgresearchgate.net Specifically, 13-hydroperoxides derived from linoleic acid are cleaved to form the C6-aldehyde, hexanal. frontiersin.org

While the LOX pathway is a major producer of hexanal, the formation of this compound would require a subsequent reaction where a methylthio group is transferred to the hexanal molecule, likely from a sulfur donor like methionine.

Influence of Protease Activity on Precursor Availability

Protease activity plays a crucial indirect role in the formation of flavor compounds by increasing the pool of available precursors, particularly free amino acids. mdpi.comresearchgate.net Proteins are large molecules that must be broken down into smaller peptides and free amino acids before they can participate in flavor-generating reactions like the Maillard reaction and Strecker degradation. oup.commdpi.com

Enzymatic hydrolysis of proteins using proteases generates free amino acids, including the sulfur-containing amino acid methionine. mdpi.comresearchgate.net This increased availability of methionine and other amino acids enhances their potential to react with carbonyl compounds (such as those derived from lipid oxidation or carbohydrate degradation) to form a variety of flavor compounds. mdpi.com For instance, studies on mackerel floss have shown that treatment with proteases enhances the formation of certain flavor compounds by increasing the concentration of precursor amino acids. mdpi.com Similarly, in the brewing process, a higher level of proteolytic modification of malt (B15192052) leads to increased concentrations of Strecker-relevant amino acids, which in turn increases the formation potential for Strecker aldehydes like methional during wort boiling. researchgate.netmdpi.com

Thermal Degradation Processes of Specific Precursors (e.g., Thiamine)

The thermal degradation of specific precursors, notably the vitamin thiamine (B1217682) (Vitamin B1), is a significant non-enzymatic pathway for the formation of important sulfur-containing flavor compounds, particularly those associated with meaty aromas. mdpi.comkosfaj.org Thiamine contains both a sulfur atom and a nitrogen atom in its structure, making it a potent precursor for a wide range of heterocyclic aroma compounds upon heating. mdpi.comkosfaj.org

The thermal degradation of thiamine is complex, leading to numerous intermediates and final products, including sulfur-containing furans, thiophenes, and various sulfides. semanticscholar.orgmdpi.comscispace.com For example, 2-methyl-3-furanthiol (B142662), a key meaty aroma compound, is a known degradation product of thiamine. encyclopedia.pubmdpi.com

Data Tables

Table 1: Key Precursors and Their Resulting Products in the Formation of this compound and Analogs

| Precursor | Formation Pathway | Key Intermediate/Product | Reference(s) |

| Linoleic Acid | Lipid Peroxidation (Enzymatic/Non-Enzymatic) | Hexanal | idosi.orgnih.govuliege.be |

| Methionine | Ehrlich Pathway | Methional [3-(Methylthio)propanal] | nih.govasm.org |

| Methionine + Carbonyls | Strecker Degradation | Methional, Dimethyl sulfide | asm.orgmdpi.com |

| Thiamine | Thermal Degradation | Sulfur-containing furans, thiophenes | mdpi.comkosfaj.orgscispace.com |

| Proteins | Proteolysis | Free Amino Acids (e.g., Methionine) | mdpi.comresearchgate.net |

Table 2: Summary of Enzymatic Pathways and Key Components

| Pathway | System | Key Enzyme(s) | Substrate(s) | Product(s) | Reference(s) |

| Ehrlich Pathway | Microbial | Transaminase, Decarboxylase, Dehydrogenase | Amino Acids (e.g., Methionine) | Fusel Aldehydes (e.g., Methional), Alcohols | nih.govcabidigitallibrary.org |

| Lipoxygenase (LOX) Pathway | Plant | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Unsaturated Fatty Acids (e.g., Linoleic Acid) | C6/C9 Aldehydes (e.g., Hexanal) | frontiersin.orgresearchgate.netuliege.be |

Interactions Between Different Formation Pathways

The formation of this compound and its analogs is rarely the result of a single, linear chemical pathway. Instead, it arises from a complex network of interacting reactions, primarily the Maillard reaction, Strecker degradation, and lipid oxidation. researchgate.netmdpi.com The intermediates and products of one pathway can directly influence or participate in another, leading to a diverse and complex mixture of volatile compounds. researchgate.netntou.edu.tw This interplay is crucial in determining the final flavor profile of thermally processed foods.

The interaction between the Maillard reaction and lipid oxidation is a key area of study in flavor chemistry. nih.gov These two pathways can share common intermediates and polymerization mechanisms. nih.gov For instance, aldehydes generated from the oxidation of lipids can react with intermediates of the Maillard reaction, such as hydrogen sulfide (H₂S) derived from the degradation of sulfur-containing amino acids like cysteine. mdpi.comntou.edu.tw This interaction is a significant route for the formation of various heterocyclic sulfur compounds. nih.gov

A critical aspect of these interactions is the Strecker degradation of amino acids, which can be promoted by lipid oxidation products. nih.gov The reaction between an α-dicarbonyl compound (an intermediate of the Maillard reaction) and an amino acid yields a Strecker aldehyde. mdpi.com However, lipid oxidation products can also interact with amino acids to generate these potent flavor compounds. nih.gov

The influence of these interactions is not always additive. The presence of lipids and their oxidation products can also have an inhibitory or "quenching" effect on the formation of certain Maillard reaction products, particularly sulfur-containing heterocyclic compounds. wiley.com This dual role—generating new compounds while suppressing others—highlights the complexity of flavor formation.

Model system studies have been instrumental in elucidating the effects of these interacting pathways. By controlling the precursors, researchers can observe how the presence of lipids affects the volatile compounds generated from the Maillard reaction between amino acids and reducing sugars.

One study investigated the volatiles generated from a cysteine and xylose model system, both with and without the addition of lard (fresh and oxidized). The results demonstrated that the presence of lipid significantly altered the profile of the generated compounds, generally suppressing the formation of many sulfur-containing volatiles. wiley.com

| Compound | Cysteine + Xylose (µg/mL) | Cysteine + Xylose + Fresh Lard (µg/mL) | Cysteine + Xylose + Oxidized Lard (µg/mL) | Reference |

|---|---|---|---|---|

| 2-Methyl-3-furanthiol | 10.51 | n.d. | n.d. | wiley.com |

| 2-Furanmethanethiol | 7.83 | n.d. | n.d. | wiley.com |

| 2-Methylthiophene | 1.85 | n.d. | n.d. | wiley.com |

| 3-Methylthiophene | 1.12 | n.d. | n.d. | wiley.com |

| 3-(Methylthio)-2-butanone | n.d. | 3.27 | n.d. | wiley.com |

| 2-Pentylthiophene (B1218760) | n.d. | n.d. | 1.5 | wiley.com |

*n.d. = not detected. Data sourced from a study on the effects of lard on volatiles from the Maillard reaction of cysteine with xylose. wiley.com

As shown in the table, key sulfur compounds like 2-methyl-3-furanthiol and 2-furanmethanethiol were not detected when lard was present, indicating an inhibitory effect. wiley.com Conversely, new compounds such as 3-(methylthio)-2-butanone and 2-pentylthiophene were formed exclusively in the presence of fresh or oxidized lard, respectively. wiley.com 2-Pentylthiophene is believed to be formed from the interaction of lipid-derived aldehydes with Maillard intermediates. wiley.com

Another study focusing on the formation of "meaty" aroma compounds used a model system of cysteine, ribose, and phospholipids (B1166683). This research found that the addition of phospholipid was necessary for the formation of certain sulfur compounds, such as 2-methyl-3-(methylthio)furan. ntou.edu.tw This suggests that lipid degradation products are essential precursors for specific flavor molecules.

| Compound | Formation System | Key Finding | Reference |

|---|---|---|---|

| 2-Methyl-3-(methylthio)furan | Cysteine + Ribose + Phospholipid | Could not be detected in systems without phospholipid. | ntou.edu.tw |

| 2-Pentylpyridine | Maillard reaction mixtures containing phospholipids | Identified as an abundant product from the interaction of lipid-derived aldehydes with Maillard intermediates. | ntou.edu.tw |

| Alkylthiophenes | 2,4-Decadienal + Cysteine | Produced when the lipid-derived aldehyde was heated with cysteine. | wiley.com |

These findings collectively demonstrate that the pathways to this compound and its analogs are deeply interconnected. The availability of precursors from lipid oxidation, Maillard reactions, and Strecker degradation, along with the specific reaction conditions, dictates the type and concentration of the final volatile sulfur compounds formed. researchgate.netntou.edu.twwiley.com

Advanced Analytical Methodologies for 3 Methylthio Hexanal Profiling

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating 3-(methylthio)hexanal from complex mixtures, allowing for its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like this compound. nih.govresearchgate.net This technique combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. In a typical GC-MS analysis, the volatile extract of a sample is injected into the GC system, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of compounds between the stationary phase coating the column and the mobile gas phase.

For instance, in the analysis of volatile compounds in Kimchi cabbage, a DB-5ms column (60 m length × 0.25 mm i.d. × 0.25 μm film thickness) was used. nih.gov The oven temperature was programmed to hold at 40°C for 5 minutes, then increase to 200°C at a rate of 5°C/min, and finally hold at 200°C for 20 minutes. nih.gov The mass spectrometer then detects the eluting compounds, providing a mass spectrum that serves as a chemical fingerprint for identification. nih.gov Research on Kimchi cabbage has successfully used GC-MS to identify and quantify this compound, which was found to be a predominant compound in raw cabbage at a concentration of 328.3 ppb but was not detected after the salting process. nih.gov

The selection of the extraction method prior to GC-MS analysis is crucial. researchgate.net Techniques like headspace solid-phase microextraction (HS-SPME) and solvent-assisted flavor evaporation (SAFE) are often employed to isolate and concentrate volatiles from the sample matrix. researchgate.netnih.gov The choice of extraction method can significantly influence the composition of the extract and, consequently, the analytical results. researchgate.net

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly utilized technique for the rapid and sensitive detection of volatile organic compounds (VOCs). researchgate.netmdpi.com It couples the separation power of gas chromatography with the high sensitivity of ion mobility spectrometry. researchgate.net After separation in the GC column, molecules are ionized and enter a drift tube. Here, they are separated a second time based on their size, shape, and charge as they travel through a drift gas under the influence of an electric field. researchgate.net This dual separation provides a high degree of selectivity and allows for the creation of unique two-dimensional fingerprints for complex samples. researchgate.netmdpi.com

GC-IMS has been effectively used to analyze flavor compounds in various food products. researchgate.netnih.govnih.gov For example, a study on white bread identified 35 volatile compounds in the mouth cavity during chewing using GC-IMS. nih.gov The technique is valued for its high sensitivity, rapid analysis time, and ability to operate at ambient pressure, often without extensive sample preparation. researchgate.netmdpi.com This makes it particularly suitable for analyzing the authentic flavor profile of a sample. mdpi.com In a study on air-dried yak meat, GC-IMS was used to identify 58 VOCs and differentiate products based on their flavor profiles. nih.gov While direct evidence of this compound analysis by GC-IMS in the provided results is limited, the successful identification of similar compounds like 3-(methylthio)propanal suggests its applicability. nih.gov

Hyphenated Techniques for Comprehensive Volatile Analysis

To achieve a comprehensive understanding of the volatile profile and the sensory relevance of compounds like this compound, chromatographic techniques are often combined with other methods, including specialized extraction and sensory detection.

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS/IMS)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and sensitive sample preparation technique for extracting volatile and semi-volatile compounds. asianpubs.orgmdpi.com In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. asianpubs.org Volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis by GC-MS or GC-IMS. nih.govasianpubs.org

The choice of fiber coating, extraction time, and temperature are critical parameters that must be optimized for efficient extraction. nih.govasianpubs.org For example, a 50/30 μm DVB/CAR/PDMS fiber was selected for extracting aroma compounds from Daqu at 50°C for 40 minutes. nih.gov HS-SPME has been widely applied in the analysis of flavor compounds in various foods and beverages, including wine and mushrooms. asianpubs.orgoup.com The combination of HS-SPME with GC-MS provides a powerful tool for identifying a wide range of volatile compounds, including aldehydes and sulfur-containing compounds. mdpi.com

Solvent-Assisted Flavor Evaporation (SAFE-GC-O-MS)

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique used to isolate volatile compounds from a sample matrix under high vacuum and low temperatures (typically ≤40°C). researchgate.nettum.de This method is particularly advantageous for preventing the formation of artifacts that can occur at higher temperatures and for efficiently separating volatiles from non-volatile components like fats and sugars. nih.govtum.de The sample is typically first extracted with a solvent, and then the extract is subjected to SAFE. tandfonline.com

SAFE has been successfully used in the analysis of aroma compounds in various foods. nih.govtandfonline.com For instance, in a study on Kimchi cabbage, volatiles were isolated using SAFE at 35°C under a high vacuum. nih.gov This allowed for the identification of this compound in the raw cabbage. nih.gov The combination of SAFE with Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) provides both chemical identification and sensory information about the isolated compounds. tandfonline.com A study on Sachima, a sweet pastry, utilized SAFE-GC-O-MS to identify key aroma-active compounds, demonstrating the technique's utility in complex food matrices. tandfonline.com

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Detection

Gas Chromatography-Olfactometry (GC-O) is a unique analytical technique that combines gas chromatographic separation with human sensory detection. nih.govresearchgate.net The effluent from the GC column is split, with one portion going to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained panelist assesses the odor of the eluting compounds. researchgate.netpfigueiredo.org This allows for the direct correlation of specific chemical compounds with their perceived aroma, identifying which volatiles are truly "aroma-active." nih.govpfigueiredo.org

Quantitative Analysis and Method Validation

The accurate quantification of this compound, a potent aroma compound, is critical for understanding its contribution to the flavor profiles of various matrices. Gas chromatography (GC) is the cornerstone technique for this purpose, often coupled with mass spectrometry (MS) for definitive identification and quantification. researchgate.net For enhanced selectivity and sensitivity towards sulfur-containing volatiles like this compound, sulfur-selective detectors such as the Sulfur Chemiluminescence Detector (SCD) or Atomic Emission Detector (AED) are frequently employed. researchgate.netacs.org These detectors provide an equimolar response to sulfur compounds, simplifying quantification and reducing matrix interference that can be a challenge with less selective detectors. researchgate.net

The gold standard for the precise quantification of trace-level odorants is the Stable Isotope Dilution Assay (SIDA). researchgate.netuoregon.edu This method involves synthesizing an isotopically labeled version of this compound (e.g., containing deuterium (B1214612) or carbon-13) to be used as an internal standard. researchgate.netmiddlebury.edu The labeled standard is added to the sample at the beginning of the extraction procedure. Because the stable isotope-labeled standard has nearly identical physicochemical properties to the native analyte, it accurately accounts for any analyte losses during sample preparation, extraction, and injection. uoregon.edu Quantification is then achieved by measuring the ratio of the response of the native analyte to its labeled counterpart, typically using GC-MS. uoregon.edumiddlebury.edu This approach has been successfully applied to quantify numerous structurally related sulfur compounds, such as 3-(methylthio)propanal and methanethiol (B179389), in complex food matrices. uoregon.edunih.govfau.de

Method validation is an indispensable step to ensure the reliability and acceptability of analytical results. inotiv.com A full validation for a chromatographic method quantifying this compound should encompass several key parameters. inotiv.com Linearity is assessed by creating a calibration curve from standards at multiple concentration levels to demonstrate a proportional response. thermofisher.comiwaponline.com The method's sensitivity is defined by the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. embrapa.br Precision, typically expressed as relative standard deviation (%RSD), measures the closeness of repeated measurements on the same sample (repeatability or intra-day precision) and on different days (reproducibility or inter-day precision). inotiv.comacs.org Accuracy refers to the closeness of the measured value to the true value and is often evaluated through recovery studies in spiked matrix samples. acs.org

The table below summarizes typical validation parameters for methods used to quantify volatile sulfur compounds.

| Parameter | Typical Value/Range | Description | Reference |

|---|---|---|---|

| Technique | HS-SPME-GC-MS/MS, GC-SCD | Commonly used analytical platforms for volatile sulfur compounds. | thermofisher.comacs.org |

| Linearity (R²) | > 0.9990 | Correlation coefficient for the calibration curve, indicating a strong linear relationship. | iwaponline.com |

| LOD (Limit of Detection) | Analyte-dependent (e.g., 0.003 - 0.01 μg/L) | The lowest analyte concentration detectable by the method. | iwaponline.com |

| LOQ (Limit of Quantification) | Analyte-dependent (e.g., 0.01 - 0.04 μg/L) | The lowest analyte concentration that can be quantitatively determined with stated precision and accuracy. | iwaponline.comembrapa.br |

| Intra-day Precision (%RSD) | < 10% | The relative standard deviation of measurements taken within a single day. | acs.org |

| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of measurements taken over several days. | acs.org |

| Accuracy/Recovery (%) | 85-115% | The percentage of a known amount of analyte recovered from a spiked sample matrix. | acs.org |

Application of Chemometrics and Multivariate Statistical Analysis in Data Interpretation (e.g., PCA, PLS-DA)

The analysis of volatile compounds in complex samples, such as food or environmental matrices, often generates large and intricate datasets. A single GC-MS run can detect hundreds of compounds, making manual interpretation and the identification of key analytes like this compound challenging. Chemometrics and multivariate statistical analysis provide powerful tools to manage this complexity, reveal relationships between samples, and identify the specific variables (compounds) that drive observed differences. nih.gov

To move beyond simple pattern recognition and identify the specific compounds responsible for the separation observed in PCA, supervised statistical methods are employed. nih.gov Partial Least Squares Discriminant Analysis (PLS-DA) is a regression method that combines features of partial least squares regression and discriminant analysis. nih.govresearchgate.net Unlike PCA, PLS-DA is a supervised technique that uses class information (e.g., sample type, sensory attribute score) to build a model that maximizes the separation between predefined sample groups. kosfaj.orgnih.gov The model's reliability is typically assessed through cross-validation and permutation tests. kosfaj.org

A key output of a PLS-DA model is the Variable Importance in Projection (VIP) score. The VIP score estimates the importance of each variable (i.e., each volatile compound) in the projection used by the PLS-DA model. kosfaj.org A variable with a VIP score greater than 1 is generally considered important for explaining the differences between the sample classes. kosfaj.orgkoreascience.kr By examining the variables with high VIP scores, researchers can pinpoint the key compounds, which may include this compound or related sulfur compounds, that act as chemical markers for distinguishing between sample groups. nih.gov This approach has been effectively used to identify key odorants and biomarkers in various products, from meat to dairy. nih.govkosfaj.orgkoreascience.kr

The table below illustrates a conceptual application of multivariate analysis for differentiating samples based on volatile compounds.

| Analysis Type | Model | Objective | Key Metrics | Example Finding | Reference |

|---|---|---|---|---|---|

| Unsupervised | PCA (Principal Component Analysis) | Explore data structure and identify sample clusters based on volatile profiles. | PC1 and PC2 variance explained (e.g., 80% total variance). | Samples from different processing treatments form distinct clusters in the scores plot. | nih.govkoreascience.kr |

| Supervised | PLS-DA (Partial Least Squares-Discriminant Analysis) | Build a predictive model to classify samples and identify discriminatory variables. | Model accuracy (e.g., R²Y > 0.9), Cross-validation (e.g., Q² > 0.5), VIP scores. | 3-(Methylthio)propanal identified with a VIP score > 1, indicating it is a key differentiator between sample groups. | nih.govnih.gov |

| Variable Identification | VIP Scores | Rank compounds based on their importance to the PLS-DA model's classification power. | VIP value (threshold typically > 1.0). | Compounds like hexanal (B45976), nonanal, and various pyrazines show high VIP scores, marking them as significant. | kosfaj.orgkoreascience.kr |

Sensory and Organoleptic Contributions of 3 Methylthio Hexanal

Detailed Olfactory Perception and Threshold Studies

The olfactory perception of 3-(Methylthio)hexanal has been described by various sources, highlighting its multifaceted aroma profile. It is generally characterized by buttery, green, and grassy notes foodb.ca. More specific descriptors include "privet-like" and "fatty" thegoodscentscompany.comperflavory.com. The perceived aroma can vary depending on the concentration and the medium in which it is evaluated. For instance, at a concentration of 0.10% in dipropylene glycol, its scent is described as a blend of butter, green, grassy, and privet notes thegoodscentscompany.comperflavory.com. Some suppliers characterize its odor as strongly green and privet-like, while others note fatty and buttery characteristics thegoodscentscompany.comperflavory.com.

Table 1: Olfactory Descriptors of this compound

| Descriptor | Source/Condition | Citation |

|---|---|---|

| Buttery, Grassy, Green | General tasting note | foodb.ca |

| Buttery, Green, Grassy, Privet, Fatty | General odor type | thegoodscentscompany.comperflavory.com |

| Butter, Green, Grassy, Privet | at 0.10% in dipropylene glycol | thegoodscentscompany.comperflavory.com |

| Strongly Green, Privet-like | Supplier description (R C Treatt & Co Ltd) | thegoodscentscompany.comperflavory.com |

| Fatty, Buttery | Supplier description (Lluch Essence) | thegoodscentscompany.comperflavory.com |

Contribution to Specific Flavor Profiles (e.g., Green, Buttery, Savory, Meaty, Roasted Potato)

This compound is a versatile flavoring ingredient valued for its ability to contribute to a wide array of specific flavor profiles. Its primary taste description is "green," which aligns with its prominent grassy and privet-like olfactory notes foodb.cathegoodscentscompany.comperflavory.com.

Its utility extends into several flavor categories:

Green and Vegetable: The inherent green and grassy character makes it suitable for enhancing vegetable flavors, with a specific application noted for tomato-based products thegoodscentscompany.comperflavory.com.

Buttery: The buttery aspect of its profile is useful in dairy and baked good applications where a rich, buttery note is desired thegoodscentscompany.comperflavory.com.

Savory, Meaty, and Roasted: This compound is frequently used in savory, coffee, and meat flavor formulations thegoodscentscompany.comperflavory.com. The sulfur component is crucial for creating authentic meaty and savory aromas. Sulfur-containing compounds are fundamental to the flavor of cooked meat, contributing to savory, roasted, and boiled notes beefresearch.orgecsa-chemicals.ch. While direct research on this compound's role in roasted potato flavor is scarce, a closely related compound, 3-(methylthio)butanal, is described with organoleptic notes of "green; vegetable; potato; sulfurous" and is classified with a "savory" flavor profile femaflavor.org. Similarly, 3-(methylthio)propionaldehyde (B105701) is known to impart strong odors reminiscent of soup, meat, onions, and potatoes mdpi.com. This suggests that this compound likely contributes analogous savory and cooked notes.

Tropical Fruit: It is also noted for its application in tropical fruit flavors, where its green notes can provide a fresh, unripe complexity thegoodscentscompany.comperflavory.com.

Role as a Key Aroma Compound in Complex Food Systems

While this compound is utilized as a commercial flavoring ingredient to build and enhance specific flavor profiles, its identification as a naturally occurring key aroma compound in complex food systems is not well-documented in scientific literature foodb.cathegoodscentscompany.comperflavory.com. Key aroma compounds are those that contribute significantly to a food's characteristic aroma, a determination often made through techniques like aroma extract dilution analysis (AEDA) or by calculating odor activity values (OAVs).

For comparison, other sulfur-containing aldehydes have been identified as key aroma compounds in various foods. For example, 3-(methylthio)propanal (methional) is a well-established key odorant responsible for the cooked-potato-like flavor in numerous products, including potato-based foods and extruded oat cereals nih.gov. The lack of similar comprehensive studies on this compound suggests that while it is a useful tool for flavor creation, its role and significance as an intrinsic aroma component in specific unprocessed or cooked foods have yet to be fully elucidated.

Interaction with Other Volatile Compounds in Aroma Perception

The final perception of a food's flavor is rarely the result of a single compound but rather the complex interplay of numerous volatile molecules. These interactions can be additive (the perceived intensity is the sum of individual intensities), synergistic (the perceived intensity is greater than the sum), or antagonistic (the perceived intensity is less than the sum, also known as masking) otago.ac.nz.

Impact on Overall Product Acceptability and Off-Flavor Development

The impact of this compound on product acceptability is highly dependent on its concentration and the food matrix. In appropriate concentrations and food systems, it serves as a valuable flavor ingredient that can enhance desirable savory, meaty, and green notes, thereby increasing consumer acceptance thegoodscentscompany.comperflavory.com.

However, like many potent sulfur compounds, it has the potential to contribute to off-flavors if present at an inappropriate concentration or in an unsuitable product. Sulfur compounds are often associated with both positive and negative aromas in food . For instance, the related compound 3-(methylthio)propanal is considered a desirable, key flavor note in products like ham and soy sauce, but it is identified as a source of off-flavor in stored orange juice nih.gov.

Degradation and Transformation Pathways of 3 Methylthio Hexanal

Mechanisms of Chemical Degradation

While specific mechanistic data for 3-(Methylthio)hexanal is limited, its degradation pathways can be inferred from studies on structurally similar compounds, such as methional [3-(methylthio)propanal]. Like other α,β-unsaturated aldehydes, this compound is susceptible to degradation through several chemical mechanisms, primarily involving heat, light, and oxidation. nih.gov

Thermal Degradation: this compound is considered to be heat labile. nih.gov High temperatures can initiate the cleavage of the carbon-sulfur bond, leading to the decomposition of the molecule. This process is a significant concern during thermal food processing, such as pasteurization or sterilization. nih.gov

Photodegradation: Exposure to light can also promote the degradation of sulfur-containing aldehydes. nih.gov Light energy can facilitate the breakdown of the compound into smaller, more volatile sulfur molecules. A study on methional showed that its characteristic flavor changed upon exposure to light, indicating molecular transformation. nih.gov

Oxidative Degradation: this compound is reactive towards oxygen-centered radicals, such as hydroxyl radicals (•OH). nih.gov These radicals can initiate complex oxidation reactions. While the precise mechanisms are not fully elucidated, it is known that such reactions can lead to the fragmentation of the original molecule. nih.gov The presence of oxygen, particularly when combined with heat or light, can accelerate this degradation. nih.gov

Enzymatic and Microbial Transformations

The transformation of flavor compounds by enzymes, either endogenous to the food matrix or produced by microorganisms, is a key pathway in the development of aromas. Volatile compounds in foods can be formed through primary enzymatic processes during ripening or secondary enzymatic processes when the product is processed.

For sulfur-containing compounds, enzymatic pathways are known to be significant. For instance, in wine, the metabolism of Saccharomyces cerevisiae can lead to the formation of a wide range of volatile sulfur compounds (VSCs). Yeast metabolism, through pathways like the Ehrlich pathway, contributes to the formation of compounds such as methionol and various thioesters. While direct evidence for the enzymatic transformation of this compound is not prominent in the literature, it is plausible that enzymes such as reductases or oxidases present in food systems or microorganisms could modify its aldehyde group or the methylthio moiety. For example, aldehydes can be enzymatically reduced to their corresponding alcohols; in this case, 3-(methylthio)-1-hexanol.

Influence of Processing Conditions on Stability and Conversion

The stability of this compound is highly dependent on the conditions it is subjected to during food processing and storage. Factors such as temperature, pH, exposure to oxygen, and light play a crucial role in its persistence and transformation. nih.gov

Heat Processing: Thermal treatments like cooking, baking, and sterilization can cause significant loss of this compound. nih.gov Studies on the related compound methional show it is heat labile and readily decomposes. nih.gov This degradation is a major cause of flavor changes in heat-processed foods. nih.gov For instance, research on coffee has shown that heating causes substantial degradation of sulfur-containing aroma compounds through oxidation and hydrolysis. nih.gov

Storage Conditions: The duration and conditions of storage significantly impact the stability of sulfur-containing aldehydes. Exposure to light and oxygen during storage can lead to the degradation of this compound, resulting in the formation of off-flavors. nih.gov The presence of oxygen can facilitate oxidative reactions, while light provides the energy for photochemical degradation. nih.gov In white wines, for example, the combination of high temperature and oxygen saturation during storage leads to the development of "boiled-potato" off-flavors associated with the presence of methional. researchgate.net

The table below summarizes the influence of various processing conditions on the stability of sulfur-containing aldehydes, based on findings for related compounds like methional.

| Processing Factor | Effect on Stability | Resulting Transformation |

| High Temperature | Decreases stability | Decomposition, formation of secondary volatiles. nih.gov |

| Light Exposure | Decreases stability | Photodegradation, conversion to other sulfur compounds. nih.gov |

| Oxygen Presence | Decreases stability | Oxidation, reaction with oxygen-centered radicals. nih.gov |

| Acidic Conditions | Can accelerate degradation | Acid-catalyzed reactions, particularly with other functional groups. nih.gov |

Formation of Secondary Sulfur Volatiles and Related Compounds (e.g., methanethiol (B179389), dimethyl disulfide)

Based on the degradation pathway of the analogous compound methional, the primary decomposition product of this compound is likely methanethiol . nih.gov This highly volatile compound has a distinct putrid smell. wikipedia.org

Methanethiol is itself reactive and can be readily oxidized to form dimethyl disulfide . nih.govwikipedia.org This reaction can be represented as: 2 CH₃SH + [O] → CH₃SSCH₃ + H₂O

In addition to dimethyl disulfide, photodegradation pathways can also lead to the formation of dimethyl sulfide (B99878) . nih.gov These secondary volatiles (methanethiol, dimethyl disulfide, and dimethyl sulfide) have very low odor thresholds and can significantly alter the sensory characteristics of a product even at low concentrations.

Kinetic Studies of this compound Degradation

Kinetic studies are essential for understanding the rate at which a flavor compound degrades under specific conditions. This information is valuable for predicting flavor stability and shelf-life of food products. Such studies typically determine reaction rate constants and half-lives of the compound in relation to factors like temperature and reactant concentrations.

Currently, there is a lack of specific kinetic data in the scientific literature regarding the degradation of this compound. While kinetic studies have been performed on the atmospheric degradation of other aldehydes, such as trans-2-hexenal (B146799), and various odorants from wastewater treatment plants, this information cannot be directly extrapolated to this compound in a food matrix. mdpi.com To accurately model the stability of this compound, future research would need to focus on determining its degradation rate constants under various food processing and storage scenarios (e.g., different temperatures, pH values, and oxygen levels).

Synthetic Strategies for 3 Methylthio Hexanal and Its Isomers in Research

Laboratory Synthesis Routes

The preparation of 3-(Methylthio)hexanal in a laboratory setting can be achieved through several synthetic pathways. One common method involves the Michael addition of methanethiol (B179389) to an α,β-unsaturated aldehyde.

A documented process for synthesizing this compound involves the reaction of trans-2-hexenal (B146799) with gaseous methyl mercaptan. google.com In this procedure, methyl mercaptan is generated in situ by the reaction of sodium hydroxide (B78521) (NaOH) with methyl-isourea. google.com The resulting gaseous methanethiol is then bubbled through trans-2-hexenal in the presence of a catalyst. google.com Triethylamine (B128534) is often employed as a catalyst for this addition reaction, which is typically carried out under cooling conditions, at temperatures between 10°C and 20°C, to achieve high yields of this compound. google.com This method is advantageous due to the use of an inexpensive catalyst and mild reaction temperatures, leading to high conversion rates. google.com

Another general approach for the synthesis of 3-(organothio)aldehydes is through a photochemical process. google.com This method involves reacting an α,β-unsaturated aliphatic aldehyde, such as trans-2-hexenal, with an alkyl mercaptan. google.com The reaction is performed with an essentially equimolar mixture of the reactants and is subjected to actinic radiation at a controlled temperature, typically ranging from 2°C to below 60°C. google.com Carrying out the reaction in the absence of an oxygen-containing atmosphere is crucial for obtaining the desired 3-(organothio)aldehyde as the predominant product. google.com

Combinatorial synthesis has also been employed to produce various mercaptoaldehydes, including 3-sulfanylhexanal (a related compound), for research purposes. researchgate.net This high-throughput approach allows for the creation of a library of related compounds for screening and identification in food and flavor studies. researchgate.net

Table 1: Key Reagents and Conditions for Laboratory Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Condition | Product |

| trans-2-Hexenal | Methyl Mercaptan (gas) | Triethylamine, 10-20°C | This compound |

| α,β-Unsaturated aliphatic aldehyde | C1-C12 alkyl mercaptan | Actinic radiation, 2°C to <60°C | 3-(Organothio)aldehyde |

Stereoselective Synthesis Approaches for Enantiomeric Studies

The synthesis of specific stereoisomers of this compound is crucial for enantiomeric studies, particularly in flavor research where different enantiomers can exhibit distinct sensory properties. General strategies for asymmetric synthesis can be applied to obtain enantiomerically enriched forms of this chiral aldehyde. ethz.ch These strategies include the use of a chiral pool, chiral auxiliaries, or enantioselective catalysis. ethz.ch

While specific literature on the stereoselective synthesis of this compound is limited, methods developed for structurally similar sulfur-containing compounds provide a blueprint for potential synthetic routes. For instance, the enantioselective synthesis of 3-methylthiodecanal has been described. researchgate.net This was achieved through the asymmetric catalytic addition of allyltributylstannane (B1265786) to n-octanal, followed by oxidation of the double bond and nucleophilic substitution of a hydroxyl group to introduce the methylthio moiety, resulting in the target enantiomers with high enantiomeric excess. researchgate.net Such an approach could potentially be adapted for the synthesis of the enantiomers of this compound.

Another relevant technique is the enzymatic resolution of racemic mixtures. d-nb.info Lipases, for example, have been investigated for their ability to stereoselectively hydrolyze thioesters, which can be precursors to chiral mercaptans and, subsequently, chiral thioaldehydes. d-nb.info This biocatalytic approach offers a pathway to separate enantiomers based on the enzyme's stereopreference. d-nb.info

The general principles of stereoselective synthesis are outlined in the table below.

Table 2: General Approaches for Stereoselective Synthesis

| Approach | Description |

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials. ethz.ch |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed after the desired stereocenter is formed. ethz.ch |

| Enantioselective Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from a prochiral substrate. ethz.ch |

| Resolution | Separation of a racemic mixture into its constituent enantiomers. This can be achieved through chemical, chromatographic, or enzymatic methods. ethz.ch |

Applications of Synthesized Compound in Model System Research

Synthesized this compound is a valuable tool in various model system studies, primarily to investigate the formation and impact of flavor compounds in food and beverages. Its presence has been noted to contribute to the flavor profiles of tropical fruits, vegetables, and savory products like coffee and meat. thegoodscentscompany.com

In food chemistry, this compound is used in Maillard reaction model systems. nih.gov The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is responsible for the development of characteristic flavors and aromas in cooked foods. By adding synthesized this compound or its precursors to a model system, researchers can study the reaction pathways that lead to specific meaty or savory flavor notes. nih.gov For example, studies on the Maillard reaction often investigate the formation of sulfur-containing heterocyclic compounds, such as furans and thiophenes, which are crucial for desirable meat flavors. nih.gov

Table 3: Applications of Synthesized this compound in Research

| Research Area | Application | Purpose |

| Flavor Chemistry | Additive in Maillard reaction models | To investigate the formation of meaty and savory flavors. nih.gov |

| Food Science | Component in simulated food systems | To study its contribution to the aroma of fruits and vegetables. thegoodscentscompany.commdpi.com |

| Analytical Chemistry | Reference standard | For identification and quantification in GC-O and GC-MS analysis of food volatiles. researchgate.net |

| Enology | Research on wine aroma | To understand the role and degradation of sulfur-containing compounds in wine aging. researchgate.net |

Academic and Industrial Research Applications of 3 Methylthio Hexanal Knowledge

Flavor Development and Enhancement in Food Science

3-(Methylthio)hexanal, an organosulfur compound, is a significant contributor to the flavor profiles of various foods. ontosight.ai Its distinct aroma makes it a valuable component in the formulation of flavorings. ontosight.ai Research has identified its utility in tropical fruit, vegetable (such as tomato), savory, coffee, and meat flavors. thegoodscentscompany.com

The perception of food aromas, which heavily influences consumer choice, is detected by the nasal olfactory epithelium, with some volatile molecules being perceptible at concentrations as low as 0.007 μg L−1 in water. nih.gov this compound, with its buttery, grassy, and green tasting notes, plays a role in creating these complex aroma profiles. hmdb.cafoodb.ca In a study on Kimchi cabbage, this compound was found to be a predominant volatile compound in its raw state, contributing to its characteristic fresh green odor. nih.gov Specifically, it was identified as one of the most intense aroma-active compounds, imparting a green, fresh potato-like note. nih.gov

The application of this compound extends to enhancing savory flavors in thermally processed foods. Its ability to modulate taste receptors, particularly as a positive allosteric modulator, contributes to its flavor-enhancing properties. The compound is also used as a food additive and in daily flavors. made-in-china.com In the context of meat flavors, sulfur-containing compounds like 3-(methylthio)alkanals are of particular interest for their fatty and tallow (B1178427) characteristics. researchgate.net

The table below summarizes the applications of this compound in flavor development.

Quality Control and Shelf-Life Prediction in Food Systems

The presence and concentration of this compound can serve as an indicator of food quality and changes during storage. For instance, in a study on the volatile compounds in Kimchi cabbage during salting, the amount of this compound, which was abundant in the raw cabbage, decreased dramatically after salting. nih.gov This indicates that processing steps can significantly alter the concentration of this flavor compound, thereby affecting the final product's aroma profile. nih.gov

In the context of shelf-life, monitoring volatile compounds is a key aspect of quality control. Thermal processing, while essential for preservation, can trigger chemical reactions that continue during storage, leading to changes in aroma. mdpi.com Research on apple juice revealed that while some aldehydes like hexanal (B45976) decrease during storage, other compounds increase. mdpi.com Although this compound was not specifically highlighted as a marker in that study, the principle of using volatile aldehydes to monitor shelf-life is well-established. mdpi.comnih.gov For example, hexanal is a known indicator of lipid oxidation. nih.govresearchgate.net

The stability of flavor compounds is crucial for maintaining the sensory quality of food products. 3-(Methylthio)propanal, a related compound, is known to be lost in significant amounts during potato processing. nih.gov This highlights the need to understand the stability of such compounds in different food matrices and under various processing and storage conditions.

The following table outlines research findings related to this compound and its implications for quality control.

Genetic and Molecular Engineering for Flavor Modulation

The biosynthesis of volatile flavor compounds in plants, including aldehydes like this compound, is a complex process involving multiple enzymatic pathways. nih.govuniv-rennes1.fr Understanding these pathways at a genetic level opens up possibilities for modulating flavor profiles through genetic and molecular engineering.

Volatile compounds in fruits are primarily derived from three main biosynthetic pathways: the lipid pathway, the shikimic acid pathway, and the isoprenoid pathway. nih.govuniv-rennes1.fr Short-chain aldehydes and alcohols are typically formed from lipid components through the action of enzymes like lipases and hydroperoxide lyases. nih.govuniv-rennes1.fr The synthesis of many flavor volatiles is controlled by specific genes. For example, in tomatoes, quantitative trait loci (QTLs) have been identified for various aroma volatiles, including those derived from amino acids, lipids, and carotenoids. mdpi.com One study identified QTLs involved in the expression of 3-(methylthio)propane, a related sulfur compound. mdpi.com

Metabolic engineering has shown promise in enhancing specific flavor compounds. For instance, the introduction of a gene for S-linalool synthase into tomatoes successfully increased the levels of S-linalool, a monoterpene, in the fruit without other significant phenotypic changes. univ-rennes1.fr This demonstrates the potential to specifically target and enhance desirable flavor notes. While direct genetic engineering for this compound production is not extensively documented in the provided results, the principles of identifying and manipulating the genes in its biosynthetic pathway hold true. The synthesis of related compounds, such as 3-methylbutanal (B7770604) from leucine (B10760876), has been studied in microorganisms, revealing direct and indirect enzymatic pathways that could be targets for manipulation. researchgate.netresearchgate.net

This table summarizes key concepts in the genetic and molecular engineering of flavor.

Biomarker Discovery and Metabolic Pathway Elucidation

This compound and related compounds can serve as biomarkers for various biological processes and are products of specific metabolic pathways. The Human Metabolome Database lists this compound, indicating its relevance in biological systems. hmdb.ca

The metabolic pathways leading to such compounds are of significant research interest. The formation of 3-(Methylthio)butanal, a similar compound, is known to occur from the amino acid leucine through transamination and subsequent reactions. Aldehydes are often transient, being quickly converted to corresponding alcohols or acids. researchgate.net The Strecker degradation of methionine is a well-known pathway for the formation of 3-(methylthio)propanal, particularly during thermal processing. nih.gov The elucidation of these pathways is crucial for understanding and controlling flavor formation. For instance, research on Lactococcus lactis has used transcriptomics to investigate the biosynthetic pathway of 3-methylbutanal from leucine. researchgate.net

The table below details the role of this compound and related compounds as biomarkers and the pathways of their formation.

Future Research Directions and Emerging Methodologies

Future research on this compound will likely focus on several key areas, driven by the need for healthier and more flavorful foods, as well as more efficient and precise analytical methods.

One major direction is the continued exploration of flavor perception enhancement to reduce salt and sugar in foods without compromising taste. sciopen.com Understanding how compounds like this compound interact with taste receptors and other flavor molecules can lead to novel strategies for flavor modulation. sciopen.com

The elucidation of biosynthetic pathways remains a critical area. While the general pathways for many volatiles are known, the specific enzymes and regulatory mechanisms for sulfur-containing aldehydes like this compound are less understood. d-nb.inforesearchgate.net Future work could involve transcriptomics, proteomics, and metabolomics to identify the specific genes and enzymes involved in its formation in various plants and microorganisms. researchgate.netresearchgate.net This knowledge is fundamental for targeted genetic engineering to enhance or control its production.

There is also a need for further investigation into the role of precursors in flavor formation. Studies have shown that fatty acids are important precursors for many key aroma compounds in meat, and phospholipids (B1166683) can also play a significant role. ntou.edu.twnih.gov Research could focus on how different precursors and processing conditions affect the generation of this compound.

Emerging analytical methodologies will be crucial for advancing this research. Techniques like gas chromatography-ion mobility spectrometry (GC-IMS) and comprehensive two-dimensional gas chromatography coupled with olfactometry and mass spectrometry (GC×GC-O/MS) offer enhanced separation and identification of complex volatile mixtures. acs.orgmdpi.com These powerful tools will enable more precise quantification of this compound and the discovery of new, related flavor compounds, even at trace levels. acs.orgmdpi.com Furthermore, the development of rapid, non-invasive methods, such as proton transfer reaction mass spectrometry (PTR-MS), for online monitoring of volatile compounds holds promise for real-time quality control in food processing. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(methylthio)hexanal, and what analytical methods are critical for confirming its purity and structure?